molecular formula C8H10N2O B1586066 3-(Acetamidomethyl)pyridine CAS No. 22977-34-0

3-(Acetamidomethyl)pyridine

Cat. No.: B1586066
CAS No.: 22977-34-0
M. Wt: 150.18 g/mol
InChI Key: KQZCRXVJXGYIFM-UHFFFAOYSA-N
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Description

3-(Acetamidomethyl)pyridine is an organic compound that belongs to the class of pyridine derivatives It features a pyridine ring substituted with an acetamidomethyl group at the third position

Scientific Research Applications

3-(Acetamidomethyl)pyridine has several applications in scientific research:

Safety and Hazards

3-(Acetamidomethyl)pyridine may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray. In case of inhalation, the victim should be moved to fresh air, and if breathing is difficult, oxygen should be given .

Future Directions

While specific future directions for 3-(Acetamidomethyl)pyridine are not available, research in the field of pyridine derivatives is ongoing, with a focus on developing novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Acetamidomethyl)pyridine typically involves the acylation of 3-(aminomethyl)pyridine. One common method includes dissolving 3-(aminomethyl)pyridine in a mixture of pyridine and acetic anhydride, followed by maintaining the solution at room temperature for 24 hours. The reaction mixture is then treated with water and evaporated to dryness, yielding the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization from suitable solvents (e.g., methanol or diethyl ether) are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 3-(Acetamidomethyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the acetamidomethyl group to an aminomethyl group.

    Substitution: Electrophilic substitution reactions can occur on the pyridine ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be employed under acidic or basic conditions.

Major Products:

Mechanism of Action

The mechanism of action of 3-(Acetamidomethyl)pyridine involves its interaction with specific molecular targets. The acetamidomethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of signaling cascades .

Comparison with Similar Compounds

    3-(Aminomethyl)pyridine: Similar structure but with an aminomethyl group instead of an acetamidomethyl group.

    3-(Methylpyridine): Lacks the acetamidomethyl group, affecting its reactivity and applications.

    Pyridine: The parent compound, which is less functionalized and has different chemical properties.

Uniqueness: 3-(Acetamidomethyl)pyridine is unique due to the presence of the acetamidomethyl group, which imparts specific reactivity and binding properties. This functional group allows for targeted interactions in biological systems and provides a versatile handle for further chemical modifications .

Properties

IUPAC Name

N-(pyridin-3-ylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-7(11)10-6-8-3-2-4-9-5-8/h2-5H,6H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQZCRXVJXGYIFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10370625
Record name 3-(ACETAMIDOMETHYL)PYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22977-34-0
Record name 3-(ACETAMIDOMETHYL)PYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Acetamidomethyl)pyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

The title compound is prepared by the procedure of Example 12 using 50 g of 3-(aminomethyl)pyridine, 50.2 ml of acetic anhydride, 2.26 g of 4-dimethylaminopyridine and 150 ml of pyridine without heating at reflux. The residue is purified by column chromatography (silica gel:20% methyl alcohol/ethyl acetate) to give 31.8 g of the desired product as a yellow oil.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
50.2 mL
Type
reactant
Reaction Step One
Quantity
2.26 g
Type
catalyst
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Prepared according to Plater et al. Org. Biomol. Chem. 2009, 7, 1633. To a solution of pyridin-3-ylmethanamine (9.42 ml, 92 mmol) in water (103 ml) at 10° C. was added acetic anhydride (10.47 ml, 111 mmol), stirred at a rate where the internal temperature did not rise above 25° C. After an additional 18 h of stirring, the solution was concentrated in vacuo then co-evaporated with toluene (3×) to afford the title compound (14.22 g, quantitative) as a clear oil. LCMS: Rt=0.12 min, m/z=151.1 (M+1) Method 2m_acidic. 1H NMR (400 MHz, CDCl3) δ 8.49 (d, J=2.4 Hz, 2H) 7.65 (dd, J=7.8, 1.6 Hz, 1H) 7.30-7.24-(m, 1H) 6.59-6.49 (m, 1H) 4.43 (d, J=6.0 Hz, 2H) 2.02 (s, 3H).
Quantity
9.42 mL
Type
reactant
Reaction Step One
Quantity
10.47 mL
Type
reactant
Reaction Step One
Name
Quantity
103 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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